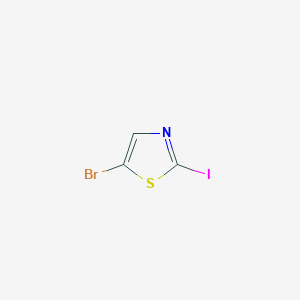

5-Bromo-2-iodothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-iodo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrINS/c4-2-1-6-3(5)7-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEQBVRCNVCFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrINS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546085 | |

| Record name | 5-Bromo-2-iodo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108306-64-5 | |

| Record name | 5-Bromo-2-iodo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-iodo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Iodothiazole and Its Precursors

Direct Halogenation Approaches to Thiazole (B1198619) Derivatives

Direct halogenation of the thiazole ring is a common method for introducing bromine and iodine atoms. The position of substitution is governed by the inherent electronic properties of the thiazole ring and the influence of any existing substituents. Electrophilic aromatic substitution on an unsubstituted thiazole is challenging but can be directed by activating groups. wikipedia.org For many thiazole derivatives, the C5 position is particularly susceptible to electrophilic attack.

The introduction of a bromine atom at the C5 position of a thiazole ring can be achieved with high regioselectivity using various brominating agents. The choice of reagent and reaction conditions is critical to prevent side reactions, such as the bromination of sensitive functional groups or the formation of di-brominated products.

Research has shown that the bromination of 2-thiazolylacrylonitriles proceeds regioselectively at the C5 position of the thiazole ring. sciforum.net Using bromine in a solvent like dimethylformamide (DMF) or various alcohols leads to the formation of 5-bromo-thiazoles in high yields, leaving other parts of the molecule, like the C=C double bond of the acrylonitrile (B1666552) fragment, unaffected. sciforum.net The use of DMF is often preferred due to the higher solubility of the starting materials compared to alcohols. sciforum.net

Copper(II) bromide (CuBr₂) has also been employed as an effective reagent for the regioselective bromination of 2-amino-1,3-thiazoles at the C5 position. nih.gov This reaction can be carried out at room temperature in acetonitrile. nih.gov Studies monitoring the reaction at different temperatures revealed that bromination occurs first and selectively at position 5 before any potential subsequent reactions at other positions. nih.gov

Interactive Table 1: Regioselective Bromination of Thiazole Derivatives

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|---|

| 2-Thiazolylacrylonitriles | Br₂ | DMF / Alcohols | Room Temp. or Heating | 5-Bromo-2-thiazolylacrylonitriles | 75-92% | sciforum.net |

| 4-(Phenylethynyl)thiazol-2-amine | CuBr₂ | Acetonitrile | -40°C to -10°C | 5-Bromo-4-(phenylethynyl)-1,3-thiazol-2-amine | - | nih.gov |

Regioselective Iodination Techniques

Iodination of the thiazole ring can be more complex than bromination. Direct iodination often requires the activation of iodine or the thiazole substrate. One common strategy involves metal-halogen exchange followed by quenching with an iodine source. For instance, a bromothiazole can be treated with n-butyllithium to generate a lithiated thiazole intermediate, which then reacts with iodine (I₂) to produce the corresponding iodothiazole. wiley-vch.de

More recent methods have explored mixtures of molecular iodine and silver salts, such as silver tosylate (AgOTs) or silver mesylate (AgOMs), for the C-H iodination of heteroarenes, including thiazole. d-nb.infoacs.org These reactions proceed under mild conditions and show good regioselectivity, providing high yields of the iodinated products. d-nb.infoacs.org

Interactive Table 2: Regioselective Iodination of Thiazole Derivatives

| Starting Material | Reagents | Solvent | Product | Yield | Citation |

|---|---|---|---|---|---|

| TIPS-protected Thiazole | 1. n-BuLi 2. I₂ | - | 2-Iodothiazole (B1589636) derivative | 65% | wiley-vch.de |

| Desilylated Bithiazole | 1. LDA 2. I₂ | THF | 5-Iodo-bithiazole derivative | 58% | wiley-vch.de |

| Thiazole | I₂ / AgOTs | MeCN | Iodinated Thiazole | High | d-nb.infoacs.org |

Thiazole Ring Formation Strategies Incorporating Halogen Substituents

An alternative to direct halogenation is the construction of the thiazole ring from precursors that already contain the desired halogen atoms. This approach can offer excellent control over the final substitution pattern.

The Hantzsch thiazole synthesis is the most traditional and versatile method for constructing the thiazole ring. wikipedia.orgnih.govbepls.com It involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nih.gov By selecting appropriately halogenated starting materials, one can synthesize a wide array of halogenated thiazoles.

For example, the reaction of a thioamide with a halogenated α-haloketone can introduce a halogen at the C4 or C5 position of the thiazole ring. Similarly, using a halogenated thioamide could potentially introduce a halogen at the C2 position. While the direct one-pot synthesis of 5-bromo-2-iodothiazole via a Hantzsch-type reaction is not commonly reported, this method is crucial for preparing key precursors. For instance, a 5-bromothiazole (B1268178) derivative could be synthesized by reacting a thioamide with an α,α-dihalo ketone that includes a bromine atom at the appropriate position. sciforum.net A reported multi-component reaction involves aldehydes, cyanothioacetamide, α-bromoketones, and bromine in the presence of triethylamine (B128534) in DMF to produce 5-bromothiazoles. sciforum.net

Besides the Hantzsch synthesis, other cyclization methods have been developed. A domino alkylation-cyclization reaction starting from propargyl bromides and thiourea (B124793) derivatives has been shown to produce 2-aminothiazoles under microwave irradiation. nih.gov Adapting this method with halogenated propargyl bromides could provide a route to halogenated thiazoles.

Another approach involves a copper-catalyzed cyclization of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN). nih.gov The reaction conditions, including the choice of copper salt and solvent, were optimized to produce thiazole derivatives in good to excellent yields. nih.gov The incorporation of halogens could be envisioned by using halogen-substituted starting materials in this pathway.

Derivatization from Other Halogenated Thiazole Isomers

The synthesis of this compound is often achieved by the selective modification of a pre-existing dihalogenated or monohalogenated thiazole. The different reactivity of the C2 and C5 positions, as well as the different lability of bromine and iodine atoms in metal-halogen exchange and cross-coupling reactions, allows for regioselective synthesis.

A key precursor for this strategy is 2,4-dibromothiazole (B130268) or 2,5-dibromothiazole (B130459). Cross-coupling reactions on 2,4-dibromothiazole have been shown to occur preferentially at the more electron-deficient C2 position. thieme-connect.comthieme-connect.com This differential reactivity can be exploited. A more direct approach is the regioselective metal-halogen exchange. Treatment of 2,4-dibromothiazole or 2,5-dibromothiazole with one equivalent of n-butyllithium at low temperatures typically results in a bromine-lithium exchange at the C2 position. thieme-connect.com The resulting 2-lithiated bromothiazole can then be trapped with an electrophilic iodine source, such as molecular iodine (I₂), to furnish the corresponding bromo-iodothiazole.

For example, starting from 2,5-dibromothiazole, a selective bromine-lithium exchange at the C2 position followed by iodination would yield 2-iodo-5-bromothiazole. The synthesis of 2-bromo-5-iodothiazole (B8537) has been noted as proceeding from 2-bromothiazole, likely via lithiation at the C5 position followed by reaction with an iodine source. chemsrc.com

Interactive Table 3: Synthesis of this compound via Derivatization

| Starting Material | Reagents | Intermediate | Product | Key Strategy | Citation |

|---|---|---|---|---|---|

| 2,5-Dibromothiazole | 1. n-BuLi 2. I₂ | 5-Bromo-2-lithiothiazole | This compound | Regioselective metal-halogen exchange | thieme-connect.com |

| 2-Bromothiazole | 1. LDA/n-BuLi 2. I₂ | 2-Bromo-5-lithiothiazole | 2-Bromo-5-iodothiazole | C-H lithiation followed by iodination | chemsrc.com |

| 2,4-Dibromothiazole | 1. i-PrMgCl·LiCl 2. Electrophile | 4-Bromo-2-(chloromagnesio)thiazole | 2-Substituted-4-bromothiazole | Regioselective bromine-magnesium exchange | thieme-connect.comthieme-connect.com |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound, a dihalogenated heterocyclic compound, requires precise control over reaction conditions to achieve high yields and purity. The optimization of its synthesis primarily revolves around two strategic approaches: the electrophilic bromination of 2-iodothiazole and the iodination of 5-bromothiazole via metal-halogen exchange. The choice of precursors, reagents, solvents, and temperature plays a critical role in maximizing the efficiency of these transformations.

Optimization of Electrophilic Bromination of 2-Iodothiazole

One viable pathway to this compound is the direct bromination of 2-iodothiazole at the C5 position. The thiazole ring is susceptible to electrophilic substitution, and the sulfur atom typically directs incoming electrophiles to the C5 position. However, the iodine atom at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, making harsh reaction conditions potentially necessary. Optimization focuses on selecting a suitable brominating agent and reaction environment to favor the desired monosubstitution product.

Key Optimization Parameters:

Brominating Agent: The choice of brominating agent is crucial. Molecular bromine (Br₂) is a common reagent, often requiring a Lewis acid catalyst (e.g., FeBr₃) to increase its electrophilicity for reaction with deactivated aromatic systems. libretexts.org A milder and often more selective alternative is N-bromosuccinimide (NBS), which can provide a low concentration of bromine in situ, minimizing side reactions like over-bromination.

Solvent: The solvent can significantly influence the reaction's outcome. Inert solvents such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) are frequently used. For reactions involving NBS, polar solvents like tetrahydrofuran (B95107) (THF) or acetic acid can also be employed to facilitate the reaction.

Temperature: Temperature control is essential to manage the reaction rate and selectivity. Electrophilic brominations are often initiated at low temperatures (e.g., 0–5 °C) and gradually warmed to room temperature to control the exothermic nature of the reaction and prevent the formation of polybrominated byproducts. vulcanchem.com

The following table illustrates typical parameters explored during the optimization of the electrophilic bromination of 2-iodothiazole.

| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Observed Outcome |

| 1 | Br₂ (1.1) | CCl₄ | 25 | 12 | Low conversion, starting material recovered |

| 2 | Br₂ (1.1) / FeBr₃ (cat.) | CH₂Cl₂ | 0 to 25 | 6 | Moderate yield, some dibrominated byproduct |

| 3 | NBS (1.1) | Acetic Acid | 50 | 4 | Good yield, clean reaction |

| 4 | NBS (1.1) | THF | 25 | 8 | High yield of this compound |

This table is illustrative, representing common variables and potential outcomes in the optimization of electrophilic aromatic halogenation reactions based on established chemical principles.

Optimization of Iodination of 5-Bromothiazole

An alternative and widely used strategy for synthesizing halo-heterocycles involves metal-halogen exchange followed by quenching with an electrophile. For the synthesis of this compound, this involves the deprotonation of 5-bromothiazole at the C2 position, which is the most acidic site on the thiazole ring, followed by iodination.

Key Optimization Parameters:

Base and Deprotonation Conditions: The C2 proton of thiazole is acidic and can be removed by a strong, non-nucleophilic base. Organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are effective. The reaction must be conducted at very low temperatures (typically -78 °C) in an anhydrous, inert atmosphere to generate the 5-bromo-2-lithiothiazole intermediate and prevent decomposition or side reactions.

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are required to stabilize the organolithium intermediate.

Iodinating Agent: After the formation of the lithiated species, an electrophilic iodine source is introduced. Molecular iodine (I₂) is a common and effective quenching agent. The stoichiometry must be carefully controlled to ensure complete reaction without leaving excess iodine, which would complicate purification.

Yields and Purity: The yield of this reaction is highly sensitive to the strict exclusion of water and atmospheric oxygen. The purity of the starting 5-bromothiazole and the freshness of the organolithium reagent are also critical factors for achieving high yields.

The table below outlines key variables in the optimization of the synthesis via lithiation and iodination.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Iodinating Agent | Observed Outcome |

| 1 | n-BuLi (1.1) | Diethyl Ether | -40 | I₂ | Incomplete reaction, complex mixture |

| 2 | n-BuLi (1.1) | THF | -78 | I₂ | Good yield, minor byproducts |

| 3 | LDA (1.2) | THF | -78 | I₂ | High yield, very clean conversion |

| 4 | n-BuLi (1.5) | THF | -78 | I₂ | High conversion, some impurities from excess base |

This table is illustrative, representing common variables and potential outcomes in the optimization of lithiation-iodination reactions based on established heterocyclic chemistry literature.

Reactivity Profiles and Transformational Chemistry of 5 Bromo 2 Iodothiazole

Differential Reactivity of Halogen Substituents at C-2 and C-5 Positions

The foundation of the synthetic utility of 5-bromo-2-iodothiazole lies in the differential reactivity of its two halogen substituents. The C-I bond at the C-2 position is significantly more reactive than the C-Br bond at the C-5 position in palladium-catalyzed cross-coupling reactions. This disparity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in many cross-coupling catalytic cycles. This reactivity difference enables chemists to selectively functionalize one position while leaving the other intact for subsequent transformations.

Selective Functionalization at the C-2 Iodine Site

The higher reactivity of the C-2 iodine atom allows for its selective replacement through various cross-coupling reactions, leaving the C-5 bromine atom untouched. This regioselectivity is crucial for the controlled, stepwise synthesis of 2,5-disubstituted thiazoles. By carefully controlling reaction conditions, such as the choice of catalyst, ligands, and temperature, chemists can achieve high yields of the C-2 functionalized product. For instance, palladium catalysts with specific phosphine (B1218219) ligands are often employed to facilitate this selective transformation.

Selective Functionalization at the C-5 Bromine Site

While the C-2 iodine is more reactive, selective functionalization at the C-5 bromine site can be achieved, albeit with more strategic catalyst control. In some dihaloazole systems, altering the palladium catalyst and ligands can switch the selectivity to favor the traditionally less reactive C-Br bond. This catalyst-controlled regioselectivity opens up alternative synthetic routes to previously less accessible isomers.

Sequential Functionalization Strategies

The true synthetic power of this compound is realized in sequential functionalization strategies. A typical approach involves an initial cross-coupling reaction at the more reactive C-2 iodo position. The resulting 5-bromo-2-substituted thiazole (B1198619) can then be isolated and subjected to a second, distinct cross-coupling reaction at the C-5 bromo position. This stepwise approach allows for the introduction of two different substituents at the C-2 and C-5 positions in a controlled and predictable manner. This strategy has been successfully applied in the synthesis of a variety of complex heterocyclic compounds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The Suzuki-Miyaura and Sonogashira couplings are particularly noteworthy for their ability to form new carbon-carbon bonds, enabling the construction of complex molecular architectures based on the thiazole scaffold.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a powerful tool for creating C-C single bonds. acs.org In the case of this compound, the reaction can be directed to occur selectively at the C-2 position. By employing a suitable palladium catalyst, such as those with bulky phosphine ligands, and carefully chosen reaction conditions, various aryl, heteroaryl, or vinyl groups can be introduced at the C-2 position with high efficiency, leaving the C-5 bromine available for further diversification. Catalyst control can, in some instances, reverse this selectivity, allowing for functionalization at the C-5 position. acs.org

Table 1: Examples of Selective Suzuki-Miyaura Coupling Conditions for Dihalothiazoles

| Catalyst | Ligand | Base | Solvent | Position Selectivity | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Predominantly C-2 | acs.org |

Note: This table is illustrative of catalyst systems that can influence regioselectivity in dihalothiazoles and is based on general principles of catalyst-controlled cross-coupling.

Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst, is an efficient method for the formation of C-C triple bonds. The differential reactivity of the halogens in this compound is also exploited in this reaction. The C-2 iodine undergoes Sonogashira coupling under milder conditions than the C-5 bromine. This allows for the selective introduction of an alkynyl group at the C-2 position. The resulting 2-alkynyl-5-bromothiazole is a valuable intermediate that can undergo further transformations, including a subsequent Sonogashira or Suzuki coupling at the C-5 position.

Table 2: Illustrative Sequential Sonogashira and Suzuki Coupling Strategy

| Step | Reactant | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| 1 | This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | 2-Alkynyl-5-bromothiazole |

Note: This table represents a plausible and synthetically useful sequential functionalization strategy based on the known reactivity patterns of dihalogenated heterocycles.

Stille Coupling for C-C Bond Formation

The Stille coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.org The reaction joins an organostannane (organotin) compound with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and many are commercially available or readily synthesized. wikipedia.org This tolerance for a wide array of functional groups makes the Stille coupling particularly effective for transformations of highly functionalized molecules. uwindsor.ca

The catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. wikipedia.orglibretexts.org

In the context of this compound, the significant difference in reactivity between the C-I and C-Br bonds allows for selective functionalization. The C-I bond is considerably more reactive towards oxidative addition to the palladium(0) center than the C-Br bond. This chemoselectivity enables the targeted coupling at the 2-position of the thiazole ring, leaving the 5-bromo position intact for subsequent transformations. This stepwise functionalization is a powerful strategy in the synthesis of complex, polysubstituted thiazole derivatives.

Commonly used palladium catalysts for Stille couplings include Pd(PPh₃)₄ and Pd(dba)₂. libretexts.org The reaction conditions are generally mild, though the toxicity of organotin compounds is a notable drawback. organic-chemistry.orgwikipedia.org

| Thiazole Substrate | Coupling Partner | Catalyst/Ligand | Solvent/Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Toluene | 5-Bromo-2-vinylthiazole | Data Not Available | mdpi.com |

| 2-Iodothiazole (B1589636) | Aryl-SnBu₃ | Pd(PPh₃)₄ | Dioxane | 2-Arylthiazole | Data Not Available | wikipedia.orglibretexts.org |

| 5-Bromothiazole (B1268178) | Aryl-SnBu₃ | PdCl₂(PPh₃)₂ | DMF | 5-Arylthiazole | Data Not Available | wikipedia.orglibretexts.org |

Negishi Coupling for C-C Bond Formation

The Negishi coupling is another pivotal palladium-catalyzed reaction that forms C-C bonds by coupling organic halides or triflates with organozinc compounds. wikipedia.org This method is valued for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org While palladium is the most common catalyst, nickel can also be employed. wikipedia.org

The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. The organozinc reagents are typically more reactive than their organotin (Stille) or organoboron (Suzuki) counterparts, which can be advantageous. However, they are also more sensitive to air and water. wikipedia.org

For this compound, the Negishi coupling again offers a pathway for selective functionalization. The greater reactivity of the C-I bond at the 2-position allows for its preferential coupling over the C-Br bond at the 5-position. Researchers have successfully prepared 2-aryl substituted thiazoles by first forming an organozinc reagent from 2-bromothiazole, followed by a palladium-catalyzed cross-coupling with an aryl halide. researchgate.net A similar strategy can be applied to this compound, where the iodo-group would be the primary site of reaction. This one-pot procedure provides an efficient route to synthesize 2,5-disubstituted thiazoles in a stepwise manner. researchgate.net

| Thiazole Substrate | Coupling Partner | Catalyst | Key Steps | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromothiazole | Aryl Halides | Palladium(0) | 1. Oxidative insertion of zinc. 2. Pd-catalyzed cross-coupling. | 2-Arylthiazoles | Not Specified | researchgate.net |

| 2-(Trimethylsilyl)thiazole | Aryl Halides | Palladium(0) | 1. Regioselective C-5 lithiation. 2. Transmetalation with ZnCl₂. 3. Pd-catalyzed cross-coupling. | 5-Arylthiazoles | Not Specified | researchgate.net |

| This compound | Aryl-ZnCl | Pd(PPh₃)₄ | Selective coupling at C-2 position. | 5-Bromo-2-arylthiazole | Data Not Available | wikipedia.orgresearchgate.net |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing for the formation of aryl amines from amines and aryl halides. wikipedia.org The development of various generations of phosphine ligands has been critical to the reaction's success, expanding its applicability to a wide range of coupling partners under mild conditions. wikipedia.orgnih.gov

The mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product. wikipedia.org

For substrates like this compound, the differential reactivity of the carbon-halogen bonds is again a key feature. The C-I bond at the 2-position is expected to be more reactive in the oxidative addition step than the C-Br bond at the 5-position. This allows for selective amination at the C-2 position. Studies on the Buchwald-Hartwig amination of 5-bromothiazoles have demonstrated the successful synthesis of 5-N,N-diarylaminothiazoles. researchgate.net Similarly, efficient methods for the amination of unprotected bromoimidazoles and bromopyrazoles have been developed using specialized palladium precatalysts and ligands, highlighting the applicability of this reaction to five-membered nitrogen-containing heterocycles. nih.govnih.gov

| Thiazole Substrate | Amine Partner | Catalyst/Ligand | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromothiazoles | Diarylamines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 5-N,N-Diarylaminothiazoles | Good yields | researchgate.net |

| 4-Bromo-1H-imidazole | Anilines, Alkylamines | P4 Precatalyst / tBuBrettPhos (L4) | LHMDS | 4-Aminoimidazoles | Moderate to excellent | nih.gov |

| 2-Bromo-1H-imidazole | Anilines, Alkylamines | P4 Precatalyst / tBuBrettPhos (L4) | LHMDS | 2-Aminoimidazoles | Good yields | nih.gov |

Other Palladium-Catalyzed Transformations

Beyond the Stille, Negishi, and Buchwald-Hartwig reactions, this compound can participate in a variety of other palladium-catalyzed transformations. The Suzuki-Miyaura coupling, which utilizes organoboron reagents (boronic acids or esters), is one of the most common and powerful C-C bond-forming reactions. Like the previously mentioned couplings, the Suzuki reaction proceeds via a Pd(0)/Pd(II) catalytic cycle and is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.

Given the reactivity hierarchy of C-I > C-Br, a Suzuki coupling on this compound would be expected to occur selectively at the 2-position. This allows for the introduction of an aryl or vinyl group at this site while preserving the bromine at the 5-position for subsequent reactions. This strategy is exemplified in the synthesis of certain bioactive molecules, where a Suzuki reaction of a 5-bromothiazole derivative with a boronic acid was a key step. mdpi.com

Other palladium-catalyzed reactions could include Heck coupling (reaction with alkenes), Sonogashira coupling (reaction with terminal alkynes), and carbonylative couplings. Each of these reactions would exploit the high reactivity of the C-I bond for selective functionalization at the C-2 position of the thiazole ring.

| Thiazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| Amide of 2-amino-5-bromothiazole | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | N-(5-(4-fluorophenyl)thiazol-2-yl) derivative | mdpi.com |

Nickel-Catalyzed Coupling Reactions

While palladium catalysts are dominant in cross-coupling chemistry, nickel catalysts offer a powerful and often complementary alternative. Nickel is more earth-abundant and less expensive than palladium. nih.gov Catalytically, nickel can readily access multiple oxidation states (e.g., 0, +1, +2, +3), enabling both two-electron (like palladium) and one-electron radical-based mechanistic pathways. escholarship.org This unique reactivity allows nickel catalysts to activate different types of bonds and weaker electrophiles, including C-O bonds. escholarship.orgdigitellinc.comorganic-chemistry.org

In the context of this compound, nickel catalysis provides opportunities for selective couplings. The significant difference in the carbon-halogen bond strengths (C-I vs. C-Br) can be exploited for chemoselective reactions. Recent studies have reported general nickel-catalyzed C(sp²)-I selective cross-electrophile coupling (XEC) reactions between bromo(iodo)arenes and alkyl bromides. nih.gov This methodology demonstrates that a nickel catalyst can selectively activate the C-I bond for coupling, leaving the C-Br bond untouched. nih.gov This approach is particularly valuable for constructing molecules with arene-flanked quaternary carbons. nih.gov Applying this to this compound would enable the selective introduction of alkyl groups at the 2-position.

| Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Reductant | Selectivity | Product Type | Reference |

|---|---|---|---|---|---|---|

| Bromo(iodo)arenes | 1°, 2°, or 3° Alkyl Bromides | Ni Catalyst / Terpyridine Ligand | Zn | Excellent C(sp²)-I Selectivity | Alkyl-substituted Bromoarenes | nih.gov |

| Aryl Halides | Phenols, Alcohols, Anilines | Ni Precatalyst / tert-Butylamine | Photoredox | C-O and C-N bond formation | Aryl ethers, Aryl amines | chemrxiv.org |

Copper-Mediated Reactions

Copper-mediated and -catalyzed reactions represent a cost-effective and versatile set of transformations in organic synthesis. mdpi.com These reactions are particularly well-known for C-N, C-O, and C-S bond formation (e.g., Ullmann condensation) but are also used for C-C bond formation. nih.govmdpi.com Compared to palladium, copper catalysts often require different reaction conditions and can exhibit complementary reactivity.

For halogenated thiazoles, copper catalysis can be employed for various functionalizations. For instance, copper(I) iodide (CuI) has been used to promote the N-arylation of heterocycles like indole (B1671886) and benzimidazole (B57391) with diaryliodonium salts. mdpi.com This suggests a potential pathway for the functionalization of aminothiazole derivatives. Copper catalysis is also effective in difluoroalkylation reactions, often proceeding through a radical mechanism. mdpi.com

In the case of this compound, copper-mediated reactions could be used for the introduction of nucleophiles. The selective reaction at either the C-2 or C-5 position would depend on the specific reaction type and conditions. For example, in Ullmann-type couplings, the C-I bond is generally more reactive than the C-Br bond, allowing for selective amination or etherification at the 2-position. Additionally, copper complexes derived from Schiff bases containing a 5-bromo-phenol moiety have been synthesized and studied for their catalytic properties, indicating the compatibility of the bromo-heteroaryl scaffold with copper coordination chemistry. researchgate.net

| Substrate | Reagent | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| Indole/Benzimidazole | Diaryliodonium salts | CuI | N-Arylation | N-Aryl heterocycles | mdpi.com |

| Aryl Boronic Acids | Radioiodide | [Cu(OAc)(phen)₂]OAc | Radio-iododeboronation | Radioiodinated arenes | nih.gov |

| Imidazopyridines | BrCF₂CO₂Et | Copper Catalyst | Difluoroalkylation | Difluoroalkylated heterocycles | mdpi.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for substituting groups on aromatic rings, particularly those that are electron-deficient. nih.gov The reaction typically proceeds through a two-stage addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. nih.gov For the reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group (such as a nitro group or a heterocyclic nitrogen atom) positioned ortho or para to the leaving group. nih.gov

The thiazole ring is an electron-deficient heterocycle, and the presence of two strongly electronegative halogen atoms (bromine and iodine) further lowers the electron density of the ring, making it susceptible to nucleophilic attack. In this compound, both the C-2 and C-5 positions are activated for SNAr. The relative reactivity of the two leaving groups (iodide vs. bromide) in SNAr reactions depends on a balance of factors. Generally, the rate-determining step is the initial nucleophilic attack. However, the nature of the leaving group can also influence the reaction rate. While fluorine is often the most reactive leaving group in SNAr due to its high electronegativity which activates the ring towards attack, the C-I bond is weaker and iodide is a better leaving group than bromide.

Therefore, depending on the nucleophile and reaction conditions, substitution could potentially occur at either position. This reactivity provides a metal-free alternative for introducing heteroatom nucleophiles (e.g., alkoxides, thiolates, amines) onto the thiazole core. semanticscholar.orgmdpi.com

| Substrate Type | Key Features | Nucleophiles | Typical Leaving Groups | Mechanism | Reference |

|---|---|---|---|---|---|

| Electron-deficient halo-heterocycles | Ring activated by heteroatoms and/or electron-withdrawing groups. | Amines, Alkoxides, Thiolates | F, Cl, Br, I, NO₂ | Addition-Elimination (Meisenheimer complex) | nih.gov |

| Polyfluoroarenes | Highly activated by multiple fluorine atoms. | Phenothiazine, other N- and O-nucleophiles | F | Addition-Elimination | mdpi.com |

| (5-Bromo-porphyrinato)nickel(II) | Porphyrin ring acts as activating group. | Sodium azide | Br | Addition-Elimination | semanticscholar.org |

Directed ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent aromatic C-H bond with a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org In the context of this compound, the thiazole ring itself, with its heteroatoms, influences the acidity of the ring protons. The proton at the C4 position is the most acidic and is amenable to regioselective deprotonation, a process analogous to DoM, leading to a key organolithium intermediate for further functionalization.

Regioselective Lithiation and Subsequent Electrophilic Quenching

The regioselective deprotonation of this compound at the C4 position represents a critical method for introducing substituents at this site. The choice of the lithiating agent and reaction conditions is paramount to achieving high selectivity.

Lithium diisopropylamide (LDA) has been shown to be highly selective for deprotonation at the C4 position, achieving greater than 95% selectivity. smolecule.com This enhanced selectivity, compared to reagents like n-butyllithium, is attributed to the greater steric bulk and reduced nucleophilicity of LDA, which favors proton abstraction over other potential side reactions like halogen-metal exchange or nucleophilic attack. smolecule.com

Control of temperature is a critical parameter for successful regioselective lithiation. Optimal selectivity is typically observed when the reaction is conducted at temperatures below -60°C. smolecule.com The resulting C4-lithiated intermediate demonstrates considerable stability at -78°C, allowing for a sufficient time window for the addition and reaction of various electrophiles. smolecule.com However, if the temperature rises above -40°C, competing metal-halogen exchange reactions can occur, particularly involving the more reactive carbon-iodine bond. smolecule.com

Once the C4-lithiated species is generated, it can be trapped with a wide array of electrophiles to install new functional groups. This process, known as electrophilic quenching, provides access to a diverse range of 4-substituted-5-bromo-2-iodothiazoles.

Table 1: Regioselective Lithiation and Electrophilic Quenching of Dihalothiazoles

| Base | Temperature | Selectivity (Position) | Electrophile | Product | Ref |

|---|---|---|---|---|---|

| Lithium diisopropylamide (LDA) | < -60°C | >95% (C4) | Generic (E+) | 4-E-5-bromo-2-iodothiazole | smolecule.com |

Note: This table summarizes general findings on the regioselectivity of lithiation on the this compound system.

Halogen-Dance Reactions and Rearrangements

Halogen-dance (HD) reactions refer to the base-catalyzed transposition of a halogen atom on an aromatic or heteroaromatic ring. clockss.orgresearchgate.net This rearrangement can be a significant pathway in polyhalogenated systems upon treatment with strong bases, often competing with direct deprotonation or metal-halogen exchange. The reaction is typically driven by the formation of a more stable carbanionic intermediate. jst.go.jp

In systems related to this compound, such as 4,5-dihalogenated thiazoles, long-range halogen dance reactions have been observed. jst.go.jp For instance, treatment of certain 4,5-dibromothiazole (B3029471) derivatives with lithium hexamethyldisilazide (LiHMDS) can induce the migration of the C5-bromo group. jst.go.jpresearchgate.net The proposed mechanism involves an initial deprotonation to generate a carbanion, which then triggers a cascade of halogen-metal exchange events, culminating in the migration of the halogen to a new position. jst.go.jp

While a specific halogen-dance reaction for this compound itself is not extensively detailed, the known reactivity of similar dihalothiazoles suggests its potential to undergo such rearrangements under specific basic conditions. jst.go.jp The relative stability of the potential thiazolyl carbanions (at C4 or C2 after a hypothetical exchange) would dictate the feasibility and direction of a halogen dance.

Radical Reactions and Photoredox Catalysis

The involvement of this compound in radical reactions, particularly those initiated by photoredox catalysis, represents a modern avenue for its functionalization. Photoredox catalysis utilizes visible light to generate reactive radical intermediates from stable precursors through single-electron transfer (SET) processes. beilstein-journals.orgbohrium.com

Aryl and heteroaryl halides are common precursors for radical generation in photoredox catalysis. bohrium.com The carbon-halogen bonds in this compound, particularly the weaker carbon-iodine bond, are susceptible to reductive cleavage by a sufficiently reducing excited-state photocatalyst. This process would generate a 5-bromo-thiazol-2-yl radical.

The general mechanism would involve:

Excitation of a photocatalyst (PC) by visible light to its excited state (PC*).

The excited photocatalyst transfers an electron to this compound (reductive quenching cycle).

This reduction leads to the cleavage of the C-I bond, forming the 5-bromo-thiazol-2-yl radical and an iodide anion.

The resulting thiazolyl radical can then engage in various synthetic transformations, such as addition to alkenes or alkynes, or cross-coupling reactions.

While specific applications of this compound in photoredox catalysis are an emerging area, the known reactivity of aryl halides in these systems strongly supports its potential as a substrate. bohrium.com The development of organic photoredox catalysts, such as phenothiazines, which possess highly negative excited-state oxidation potentials, makes the reduction of challenging substrates like aryl halides more accessible. bohrium.com Thiazole-based structures themselves have also been investigated as components of photoredox catalysts. charlotte.edu

Metal-Halogen Exchange Processes

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for preparing organolithium and Grignard reagents from substrates that are not amenable to direct deprotonation. For polyhalogenated substrates like this compound, the selectivity of the exchange is a key consideration.

The rate of metal-halogen exchange is highly dependent on the halogen, following the general trend I > Br > Cl. wikipedia.org This inherent reactivity difference allows for the selective functionalization of this compound. When treated with an alkyllithium reagent, such as n-butyllithium, at low temperatures (e.g., -78°C to -100°C), a selective lithium-iodine exchange occurs. smolecule.comtcnj.edu This process cleanly generates 2-bromo-5-lithiothiazole, leaving the C-Br bond intact. smolecule.com This selectivity is a result of the lower C-I bond dissociation energy and the greater electrophilicity of the iodine atom compared to bromine. smolecule.com

The resulting 2-bromo-5-lithiothiazole is a valuable intermediate that can be quenched with various electrophiles to introduce a wide range of substituents at the C5 position, complementary to the C4-functionalization achieved via direct lithiation.

Alternative reagents can also be employed for metal-halogen exchange. For example, the use of Grignard reagents like isopropylmagnesium chloride (i-PrMgCl), sometimes in combination with n-BuLi, can facilitate bromine-metal exchange, offering different reactivity profiles and functional group tolerance under non-cryogenic conditions. nih.gov The choice of the organometallic reagent is therefore a critical parameter for controlling the regiochemical outcome of the functionalization. rsc.org

Table 2: Selectivity in Metal-Halogen Exchange of this compound

| Reagent | Temperature | Exchanged Halogen | Primary Product | Ref |

|---|---|---|---|---|

| n-Butyllithium (n-BuLi) | Low Temp. (< -70°C) | Iodine | 2-Bromo-5-lithiothiazole | smolecule.com |

Note: This table highlights the established selectivity for lithium-iodine exchange and the potential for alternative reagents to target the bromine atom.

Applications of 5 Bromo 2 Iodothiazole in Complex Molecule Synthesis

As a Versatile Building Block for Thiazole-Containing Heterocycles

Halogenated heterocycles are fundamental starting materials for the synthesis of more complex pharmaceutical compounds and natural products. jst.go.jp 5-Bromo-2-iodothiazole, with its two distinct halogen atoms, serves as an exemplary building block for constructing a variety of other thiazole-containing structures. The iodine atom at the C2 position can be selectively targeted in palladium-catalyzed cross-coupling reactions, leaving the bromine atom at C5 intact for subsequent transformations. rsc.orgwikipedia.org

Furthermore, this compound and its isomers are valuable substrates in base-induced "halogen dance" reactions. researchgate.net Research has shown that in dihalogenated bithiazole systems, such as those derived from 4-bromo-5-iodothiazoles, a halo group can regioselectively migrate to another position on the heterocyclic framework upon treatment with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). jst.go.jpnih.gov This allows for the synthesis of substituted thiazole (B1198619) isomers that may be difficult to access through other methods. jst.go.jp For instance, the C5-iodo group in a 2,4′-bithiazole system has been shown to migrate to the C2′ position, demonstrating a rare transannular 1,6-halogen shift. jst.go.jpresearchgate.net This reactivity underscores the utility of this compound as a precursor for a diverse array of substituted and fused thiazole ring systems.

Synthesis of Advanced Pharmaceutical Intermediates and Scaffolds

The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties. nih.govbohrium.comnih.govmdpi.com The ability to selectively functionalize the thiazole nucleus is therefore of paramount importance in medicinal chemistry. This compound is an ideal starting material for creating libraries of novel pharmaceutical intermediates. smolecule.com

The differential reactivity of the C-I and C-Br bonds is the key to its utility. The more labile C-I bond can be selectively coupled with a variety of partners using standard palladium-catalyzed methods like the Suzuki-Miyaura or Stille reactions, introducing a specific substituent at the C2 position. rsc.orgwikipedia.orglibretexts.org The remaining C-Br bond at the C5 position can then be subjected to a second, distinct coupling reaction to introduce another functional group. This stepwise approach allows for the convergent and efficient synthesis of highly substituted thiazoles that are key intermediates for drug discovery programs. rsc.orgnih.gov For example, similar dihalo-heterocycles like 5-bromo-2-iodopyrimidine (B48921) are used in selective palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to efficiently synthesize complex pyrimidine (B1678525) compounds. rsc.org

Table 1: Reactivity and Synthetic Applications of this compound

| Reaction Type | Reactive Site(s) | Typical Conditions | Resulting Structure | Application Area |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C2-I (preferentially) | Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., K2CO3), boronic acid | 2-Aryl-5-bromothiazole | Pharmaceuticals, Organic Electronics |

| Stille Coupling | C2-I or C5-Br | Pd catalyst (e.g., Pd(PPh3)4), organostannane reagent | 2-Substituted or 5-Substituted Thiazoles | Pharmaceuticals, Functional Materials |

| Halogen Dance | C5-Br or C2-I | Strong base (e.g., LiHMDS), low temperature | Isomeric Halogenated Thiazoles | Complex Heterocycle Synthesis |

| Sonogashira Coupling | C2-I (preferentially) | Pd catalyst, Cu(I) co-catalyst, alkyne, base | 2-Alkynyl-5-bromothiazole | Pharmaceuticals, Materials Science |

Precursor in the Synthesis of Agrochemical Research Compounds

Heterocyclic compounds form the backbone of many modern agrochemicals, including fungicides, herbicides, and insecticides. researchgate.net The reactivity of this compound makes it a valuable precursor for the synthesis of new chemical entities in agrochemical research. smolecule.com The halogen atoms act as synthetic handles, allowing the thiazole core to be incorporated into larger molecular frameworks. asianpubs.org The development of novel agrochemicals is driven by the need to overcome resistance in pests and weeds and to create more selective and environmentally benign products. researchgate.net By using this compound, chemists can systematically modify structures through sequential cross-coupling reactions to perform structure-activity relationship (SAR) studies, optimizing for potency against specific agricultural pests while minimizing off-target effects.

Utility in the Construction of Functional Materials for Research

The unique electronic and optical properties of the thiazole ring make it a desirable component in advanced functional materials. kuey.netnumberanalytics.com this compound provides a gateway to these materials, with its two reactive sites enabling its incorporation into polymers and other complex organic structures.

The development of functional polymers for applications in electronics and biomedicine is a major area of research. Halogenated organic compounds are often used as monomers or precursors for polymerization. tandfonline.comsci-hub.se The two halogen atoms on this compound offer the potential for its use as a monomer in step-growth polymerization reactions. For example, it could undergo repetitive cross-coupling reactions to form conjugated polymers. The ability to perform sequential couplings at the C2 and C5 positions could allow for the synthesis of highly ordered polymers with defined structures. Research on thiazole-based chromophores has demonstrated their utility in creating polymer libraries with tailored optical properties for applications such as light-harvesting. rsc.org Post-polymerization modification is another strategy where a polymer is first formed and then functional groups are altered, a process for which the reactive halogens of an incorporated thiazole unit would be well-suited. cmu.edu

Thiazole-containing compounds are actively investigated for their use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). kuey.netnumberanalytics.com The thiazole unit can influence the frontier molecular orbital (HOMO/LUMO) energy levels of a material, which is critical for its charge transport and photophysical properties. rsc.org this compound can be used to synthesize extended π-conjugated systems through reactions like Suzuki or Stille coupling. wikipedia.orgatamanchemicals.com By coupling the thiazole with other aromatic or heteroaromatic units, researchers can fine-tune the electronic properties of the resulting material. For example, the introduction of thiazole can create donor-acceptor systems within a molecule, which often leads to smaller energy band gaps and desirable optical absorption and emission characteristics. rsc.org The development of thiazole-fused S,N-heteroacenes and metal-organic frameworks (MOFs) containing thiazole ligands are active areas of research where building blocks like this compound are essential. rsc.orgrsc.org

Stereoselective and Enantioselective Synthesis (if applicable to specific derivatives)

While this compound itself is achiral, it is a valuable precursor for the synthesis of chiral thiazole derivatives. Direct stereoselective reactions on the parent molecule are not typical; however, the halogen atoms can be readily converted into other functional groups that can then participate in a wide range of asymmetric transformations. For example, lithium-halogen exchange at the iodine position followed by reaction with a chiral aldehyde or ketone could introduce a stereocenter.

The synthesis of chiral thiazoles is an area of significant interest. nih.gov Methodologies have been developed for the stereoselective synthesis of functionalized thiazoles from chiral starting materials or through catalyst-controlled reactions. acs.orgacs.org For example, intramolecular cyclization of allylthioimidates using N-bromosuccinimide can produce chiral 4,5-dihydro-1,3-thiazoles stereoselectively. oup.com Other research has demonstrated the regio- and stereoselective synthesis of thiazole-substituted natural product derivatives. semanticscholar.org A derivative of this compound, appropriately modified, could serve as a substrate in such established stereoselective protocols to generate enantiomerically enriched products for pharmaceutical or materials science research.

Table 2: Representative Stereoselective Syntheses Applicable to Thiazole Derivatives

| Reaction Type | Key Precursor Type | Stereocontrol Method | Product Type | Reference Principle |

|---|---|---|---|---|

| Intramolecular Cyclization | Allylthioimidates | Substrate control / Reagent control (NBS) | Chiral Dihydrothiazoles | oup.com |

| Calcium-Catalyzed Cyclization | tert-Alcohols with alkene/alkyne groups | Substrate geometry control | Stereodefined Vinyl-Thiazoles | nih.govacs.org |

| Nucleophilic Addition | Thiazole with chiral auxiliaries | Chiral auxiliary | Diastereomerically enriched thiazoles | semanticscholar.org |

Mechanistic Investigations of Reactions Involving 5 Bromo 2 Iodothiazole

Elucidation of Reaction Pathways and Catalytic Cycles

Palladium-Catalyzed Cross-Coupling Reactions

The most common reaction pathway for 5-bromo-2-iodothiazole is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Stille coupling. libretexts.orgnih.gov The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) active species. libretexts.orgnih.govnobelprize.org

The catalytic cycle consists of three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of the organohalide to the coordinatively unsaturated palladium(0) catalyst. nih.gov In the case of this compound, this step is highly selective. The C-I bond is significantly weaker and more reactive than the C-Br bond, leading to the preferential oxidative addition at the C-2 position. wikipedia.orgresearchgate.net This forms a square planar organopalladium(II) intermediate. nobelprize.orgwikipedia.org

Transmetalation : The organopalladium(II) halide intermediate then undergoes transmetalation. In a Suzuki reaction, an organoboron reagent (like a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide. nobelprize.orgwikipedia.org This forms a new diorganopalladium(II) complex. uwindsor.ca

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium center couple to form a new carbon-carbon bond. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nobelprize.orglibretexts.org

This selective reactivity allows for sequential cross-coupling, where the C-2 position is functionalized first, followed by a subsequent coupling reaction at the C-5 position under different conditions. nih.gov

Halogen Dance Reaction Pathway

A different mechanistic pathway observed for halogenated heterocycles is the halogen dance rearrangement. wikipedia.org This base-catalyzed reaction involves the migration of a halogen atom from one position to another on the aromatic ring. wikipedia.orgscribd.com The driving force is the formation of a thermodynamically more stable carbanionic intermediate. wikipedia.org

For a substrate like this compound, the process would be initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA).

Deprotonation : The base abstracts a proton from the thiazole (B1198619) ring. In related systems, deprotonation often occurs at a position that can be stabilized by adjacent groups. wikipedia.orgrsc.org

Halogen-Metal Exchange : The resulting lithiated intermediate can then undergo an intermolecular halogen-metal exchange, leading to a rearranged species where the halogen appears at a different position. wikipedia.org In studies on related 5-bromothiazoles, the bromine has been shown to migrate to the 4-position, driven by the formation of a more stable anion. rsc.orgnih.gov

Electrophilic Quench : The newly formed, thermodynamically favored lithiated species can be trapped with an electrophile to yield a polysubstituted thiazole derivative. rsc.orgnih.gov

Identification and Characterization of Reactive Intermediates

The elucidation of reaction pathways relies heavily on the identification and characterization of transient reactive intermediates. ukessays.com For reactions involving this compound, these intermediates differ significantly between the two primary pathways.

Organopalladium Intermediates in Cross-Coupling

In palladium-catalyzed cycles, several key intermediates have been identified. While often too unstable for isolation under catalytic conditions, their existence is supported by stoichiometric studies, spectroscopic analysis, and computational modeling. nih.govlibretexts.org

| Intermediate Type | General Structure (L = Ligand) | Method of Characterization |

| Pd(0) Catalyst | L₂Pd(0) | Often generated in situ from a Pd(II) precatalyst. |

| Oxidative Addition Complex | trans-[L₂Pd(2-thiazolyl)(I)] | Characterized by NMR spectroscopy and X-ray crystallography in analogous systems. ukessays.comlibretexts.org |

| Transmetalation Complex | [L₂Pd(2-thiazolyl)(R)] | Inferred from kinetic data and observation of subsequent products. libretexts.org |

Carbanionic Intermediates in Halogen Dance

The halogen dance reaction proceeds through anionic intermediates. The initial deprotonation of the thiazole ring by a strong base like LDA creates a highly reactive lithiated species. The structure and stability of this carbanion dictate the course of the rearrangement.

| Intermediate Type | General Structure | Method of Characterization |

| Lithiated Thiazole | 2-Iodo-5-bromo-4-lithiothiazole | Inferred from trapping experiments with electrophiles. nih.gov |

| Thermodynamic Anion | 4-Bromo-5-iodo-2-lithiothiazole | The thermodynamically preferred intermediate, which can be trapped to confirm its formation. scribd.comrsc.org |

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide quantitative insight into reaction rates and help identify the slowest step in a catalytic cycle, known as the rate-determining step (RDS). pku.edu.cnacs.org

For the Suzuki-Miyaura cross-coupling reaction, the oxidative addition of the organohalide to the Pd(0) complex is often considered the rate-determining step. wikipedia.orglibretexts.org The reaction rate typically follows the order of carbon-halogen bond strength: C-I > C-Br > C-Cl. libretexts.org This supports the observed selectivity for the C-I bond at the 2-position of this compound. Kinetic analyses show that the reaction is typically first-order with respect to the concentrations of the catalyst and the organohalide. libretexts.org

However, detailed mechanistic studies have revealed that other steps can be rate-limiting under certain conditions. chemrxiv.org For instance, using advanced single-molecule detection techniques, the transmetalation step was identified as rate-determining for some Suzuki-Miyaura systems. pku.edu.cn

The table below summarizes typical kinetic findings for palladium-catalyzed cross-coupling reactions applicable to this compound.

| Kinetic Parameter | Typical Finding | Implication for this compound |

| Reaction Order in [Aryl Halide] | First Order | The rate is directly proportional to the concentration of this compound. |

| Reaction Order in [Catalyst] | First Order | The rate depends directly on the concentration of the active Pd(0) species. |

| Rate-Determining Step (RDS) | Oxidative Addition | The cleavage of the C-I bond is the slowest step, controlling the overall reaction speed. |

| Relative Reactivity | C-I >> C-Br | Selective reaction at the 2-position is kinetically favored. wikipedia.org |

Spectroscopic Techniques for In Situ Reaction Monitoring

To understand reaction kinetics and identify intermediates, chemists increasingly rely on in situ spectroscopic techniques that monitor the reaction as it happens. azom.commt.com These methods avoid the need for sampling and workup, providing a real-time view of the concentrations of reactants, intermediates, and products. mdpi.com

| Technique | Information Gained | Example Application |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantitative analysis of reactant consumption and product formation; identification of major intermediates. azom.com | A series of ¹H NMR spectra can track the disappearance of the thiazole proton signal of the starting material and the appearance of new signals corresponding to the coupled product. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Monitoring of functional group changes; detection of bond formation/breaking. Often used with an Attenuated Total Reflectance (ATR) probe. mt.comnih.gov | An in situ ATR-FTIR probe can follow the reaction by monitoring characteristic vibrational bands of the thiazole ring or the coupling partners, allowing for the creation of a reaction profile over time. mdpi.com |

| Surface-Enhanced Raman Spectroscopy (SERS) | High-sensitivity monitoring of species adsorbed on a metal catalyst surface, providing insight into heterogeneous catalytic processes. nih.gov | In a Suzuki reaction catalyzed by palladium nanoparticles, in situ SERS can track the binding of the aryl halide to the catalyst surface and its subsequent conversion. nih.govacs.org |

These techniques are powerful tools for generating kinetic data and validating proposed mechanistic pathways for reactions involving this compound. mt.com

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a definitive method for elucidating reaction mechanisms by tracing the path of specific atoms. beilstein-journals.org By replacing an atom with one of its heavier, stable isotopes (e.g., ¹H with ²H (D), or ¹²C with ¹³C), researchers can follow its journey through the reaction sequence using mass spectrometry or NMR spectroscopy. nih.gov

Deuterium (B1214612) Labeling

Deuterium (D) labeling is frequently used to probe the stereochemistry of reaction steps and to investigate the involvement of C-H bond cleavage. nih.govacs.org

Confirming Transmetalation Stereochemistry : In a Suzuki coupling, using a deuterated vinylboronic acid and observing the retention of stereochemistry in the product confirms that the transmetalation step proceeds with retention. libretexts.org

Ruling Out Side Reactions : In reactions where β-hydride elimination is a possible side reaction, the absence of deuterium scrambling in products derived from deuterated substrates can rule out this pathway. nih.gov

Carbon-13 Labeling

Using ¹³C-labeled reactants allows for the unambiguous tracking of carbon atoms. This is especially useful for confirming C-C bond formation.

Kinetic Isotope Effect (KIE) : By measuring the reaction rates of ¹²C- and ¹³C-labeled substrates, a kinetic isotope effect can be determined. A significant KIE for a particular atom indicates that a bond to this atom is being broken or formed in the rate-determining step of the reaction, providing powerful evidence for a proposed mechanism. chemrxiv.orgnih.gov For a Suzuki reaction, a ¹³C KIE at the carbon atom of the C-I bond would further support oxidative addition being the RDS.

The following table outlines how isotopic labeling could be applied to study reactions of this compound.

| Labeling Strategy | Mechanistic Question | Expected Outcome |

| Coupling with a deuterated arylboronic acid, Ar-B(OH)₂-d₅ | Does the aryl group transfer intact? | Mass spectrometry of the product should show an increase in mass corresponding to the deuterium labels. |

| Using a ¹³C-labeled this compound at C-2 | Is oxidative addition the rate-determining step? | A competitive experiment between the labeled and unlabeled substrate would reveal a KIE, confirming C-I bond cleavage in the RDS. chemrxiv.org |

| Halogen dance in a deuterated solvent (e.g., THF-d₈) | Does the solvent act as a proton source? | If the reaction involves protonation/deprotonation equilibria with the solvent, deuterium could be incorporated into the thiazole ring. |

These isotopic tracer experiments, combined with kinetic and spectroscopic data, provide a comprehensive and robust framework for confirming the intricate mechanistic details of reactions involving this compound.

Theoretical and Computational Chemistry Studies on 5 Bromo 2 Iodothiazole

Advanced Analytical and Spectroscopic Techniques for Research on 5 Bromo 2 Iodothiazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural assignment of 5-bromo-2-iodothiazole derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, connectivity, and chemical environment of atoms.

In ¹H NMR studies of these derivatives, the single proton on the thiazole (B1198619) ring typically appears as a singlet in the aromatic region of the spectrum. For instance, in derivatives where the thiazole is linked to a phenyl ring, this proton signal can be observed around δ 7.4-7.6 ppm. nih.gov Other signals, such as those for methoxy (B1213986) groups (δ 3.81 s, 3H) or methylene (B1212753) groups, can also be precisely assigned. nih.gov

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atoms of the thiazole ring exhibit characteristic chemical shifts. For example, in a 2-bromo-4-substituted thiazole derivative, the C2, C4, and C5 carbons were observed at δ 135.9, 138.2, and 126.0 ppm, respectively. nih.gov In another study of a 2,4,5-trisubstituted thiazole, the thiazole-C5, C4, and C2 carbons resonated at δ 94.49, 135.13, and 164.14 ppm, respectively. nih.gov These shifts are sensitive to the electronic effects of the bromine, iodine, and other substituents, allowing for detailed structural analysis.

Table 1: Representative NMR Data for Substituted Thiazole Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Thiazole-H | 7.44 (s, 1H) | nih.gov |

| ¹H NMR | Methoxy (-OCH₃) | 3.81 (s, 3H) | nih.gov |

| ¹³C NMR | Thiazole-C2 (substituted) | 135.9 - 164.14 | nih.govnih.gov |

| ¹³C NMR | Thiazole-C4 (substituted) | 135.13 - 138.2 | nih.govnih.gov |

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful technique used to monitor the progress of reactions involving this compound and to confirm the molecular weight of the resulting derivatives. It is often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) for the analysis of complex reaction mixtures. growingscience.comnih.gov

A key feature in the mass spectra of this compound derivatives is the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule. miamioh.edulibretexts.org

The fragmentation patterns observed in the mass spectrum provide further structural clues. The presence of a heteroatom can direct the fragmentation process. libguides.com Common fragmentation pathways for halogenated aromatic compounds include the initial loss of the halogen atom (Br or I) or the cleavage of the heterocyclic ring. libretexts.orgraco.cat For example, in the analysis of a derivative of 5-bromo-1,3-thiazol-2-amine, the molecular ion was a primary point of reference. google.com In another case, the predicted [M+H]⁺ ion for 4-(5-Bromo-1,3-thiazol-2-yl)phenol was found at m/z 255.94. vulcanchem.com

Table 2: Common Fragmentation Characteristics in Mass Spectrometry of Bromo-Thiazole Derivatives

| Feature | Description | Significance | Reference |

|---|---|---|---|

| Molecular Ion | M⁺ and M+2 peaks | Confirms presence of one bromine atom (1:1 ratio) | miamioh.edu |

| Fragmentation | Loss of Br or I radical | Indicates a primary cleavage pathway | libretexts.org |

| Fragmentation | Cleavage of the thiazole ring | Provides information on the core structure | raco.cat |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Studies on related brominated thiazole derivatives have demonstrated the power of this method. For instance, single-crystal X-ray diffraction has been used to unambiguously confirm the structure of newly synthesized compounds, revealing the spatial arrangement of the thiazole ring and its substituents. nih.govresearchgate.net The analysis of crystal packing shows how molecules arrange themselves in the crystal lattice, which is often governed by non-covalent interactions such as hydrogen bonds and halogen bonds (e.g., Br…Br or Br…N interactions). tandfonline.comrsc.org These interactions can significantly influence the material's physical properties. The crystal structures of several thiazolo[5,4-d]thiazole (B1587360) derivatives have been reported, showing how molecular arrangements are dictated by a combination of synergistic intermolecular forces. rsc.orgrsc.org

Chromatographic Methods (GC, HPLC) for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound derivatives and for analyzing the composition of reaction mixtures. sigmaaldrich.comdtic.mil

HPLC is widely used to determine the purity of synthesized compounds, often with assays showing purity levels of ≥99%. sigmaaldrich.comtcichemicals.com The method involves injecting a sample onto a column (e.g., a C18 column) and separating components based on their affinity for the stationary and mobile phases. dtic.milnih.gov A UV detector is commonly used for detection, and the retention time of a peak is a characteristic identifier for a specific compound under defined conditions. dtic.mil This allows for the quantification of reactants, products, and byproducts.

GC, frequently paired with a mass spectrometer (GC-MS), is suitable for analyzing volatile and thermally stable derivatives. shimadzu.com This method separates compounds in a gaseous mobile phase as they pass through a capillary column. sigmaaldrich.com It is particularly useful for identifying residual solvents or volatile impurities in the final product.

Table 3: Typical Chromatographic Methods for Analysis of Thiazole Derivatives

| Technique | Common Stationary Phase | Typical Mobile Phase/Carrier Gas | Purpose | Reference |

|---|---|---|---|---|

| HPLC | C18 (ODS) | Water/Methanol or Acetonitrile/Water | Purity assessment, Quantification | dtic.milnih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques used to identify the functional groups present in a molecule. wiley.com Both methods provide a characteristic "fingerprint" spectrum for a given compound. wiley.com

In the analysis of this compound derivatives, IR spectroscopy is effective for identifying key vibrational modes. The stretching vibration of the C=N bond within the thiazole ring typically appears in the range of 1650-1490 cm⁻¹. vulcanchem.comtsijournals.com The C-S stretching vibration is usually observed at lower frequencies, between 750 and 600 cm⁻¹. tsijournals.comscialert.net The C-Br stretch gives rise to a sharp peak, often found near 550 cm⁻¹. vulcanchem.com

Raman spectroscopy provides complementary information. For thiazole derivatives, ring stretching modes can be observed around 1481 cm⁻¹ and 1388 cm⁻¹. rsc.orgisca.me The C-S stretching modes of the thiazole ring are also Raman active, appearing in the 720-640 cm⁻¹ region. scialert.net Because the selection rules for IR and Raman spectroscopy are different, using both techniques provides a more complete vibrational analysis of the molecule.

Table 4: Characteristic Vibrational Frequencies for Brominated Thiazole Derivatives

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| C-H Stretch (aromatic) | 3100 - 3000 | 3169 - 3015 | tsijournals.comscialert.net |

| C=N Stretch (thiazole) | 1650 - 1546 | ~1519 | vulcanchem.comtsijournals.comresearchgate.net |

| C=C Stretch (thiazole) | 1546 - 1435 | 1583 - 1493 | tsijournals.comscialert.netresearchgate.net |

| C-S Stretch (thiazole) | 730 - 656 | 718 - 641 | tsijournals.comscialert.net |

Emerging Research Directions and Future Perspectives for 5 Bromo 2 Iodothiazole Chemistry

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways for valuable chemical intermediates. chemistryjournals.net For 5-Bromo-2-iodothiazole and its derivatives, research is shifting towards more environmentally benign methods that reduce waste, avoid hazardous reagents, and improve atom economy. chemistryjournals.net

Current synthetic strategies often rely on traditional methods that may involve harsh conditions or toxic substances. Future research will likely focus on the following areas:

Alternative Solvents: Moving away from volatile organic compounds (VOCs) towards greener alternatives like water, ionic liquids, or supercritical fluids is a key objective. chemistryjournals.net Aqueous synthesis, for example, can offer advantages in terms of safety and cost, and sometimes even enhance reaction rates and selectivity. chemistryjournals.net

Catalytic Processes: The development of catalytic routes, particularly those using earth-abundant and non-toxic metals, will be crucial. This approach minimizes the stoichiometric use of reagents and often leads to cleaner reactions with higher efficiency.

Renewable Starting Materials: Investigating the synthesis of the thiazole (B1198619) core from renewable feedstocks is a long-term goal for sustainable chemistry. While challenging, this would significantly reduce the environmental footprint of its production.

One innovative approach is the use of recyclable biocatalysts, such as chitosan (B1678972) hydrogels, which have demonstrated high efficiency in the synthesis of thiazole derivatives under mild conditions like ultrasonic irradiation. mdpi.com These biocatalysts are not only environmentally friendly but can also be reused multiple times without a significant drop in catalytic activity, making the process more economical and sustainable. mdpi.com

Integration into Flow Chemistry Systems for Scalable Production

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mdpi.com The integration of this compound synthesis into flow systems is a promising area for future development, particularly for industrial-scale production.

Key benefits of applying flow chemistry to this compound synthesis include:

Improved Safety: Many synthetic steps, such as nitration or reactions involving unstable intermediates, can be performed more safely in the small, controlled environment of a flow reactor. mdpi.com

Precise Control: Flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities.

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period, avoiding the challenges associated with scaling up batch reactions. google.comgoogle.com

Researchers have already demonstrated the successful use of flow chemistry for the synthesis of other heterocyclic compounds, such as pyrazoles, highlighting its potential for the production of thiazole derivatives. mdpi.com

Exploration of Novel Catalytic Systems and Ligand Design

The functionalization of this compound heavily relies on transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. researchgate.netuzh.chrsc.org Future research in this area will focus on the development of more efficient and versatile catalytic systems.

Key Research Areas: